4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7Br2N3 |
|---|---|
Molecular Weight |
280.95 g/mol |
IUPAC Name |
4,5-dibromo-2-cyclobutyltriazole |
InChI |
InChI=1S/C6H7Br2N3/c7-5-6(8)10-11(9-5)4-2-1-3-4/h4H,1-3H2 |
InChI Key |
PYYHPNOOOYAQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2N=C(C(=N2)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
properties of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole
An In-Depth Technical Guide to 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the novel compound this compound. While specific experimental data for this exact molecule is not yet prevalent in published literature, this document extrapolates from established principles of organic chemistry and the known characteristics of analogous structures to provide a robust predictive profile. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential of highly functionalized heterocyclic compounds. The dibromo-moieties on the triazole ring serve as versatile synthetic handles, opening avenues for further molecular elaboration through cross-coupling reactions, making this compound a potentially valuable building block in the synthesis of complex molecular architectures.
Introduction and Rationale
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, ability to form hydrogen bonds, and dipole character, which contribute to its frequent use in the design of bioactive molecules.[1][2] The introduction of bromine atoms at the 4 and 5 positions of the triazole ring, as in our target compound, significantly enhances its utility as a synthetic intermediate. These halogens can be selectively manipulated through various organometallic cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore the chemical space around the triazole core.[3][4]
The N-cyclobutyl group is of particular interest in drug design as it can improve metabolic stability and cell membrane permeability, and provide a three-dimensional structural element that can favorably interact with biological targets. This guide, therefore, presents this compound as a promising, yet underexplored, platform for the development of novel therapeutics.
Physicochemical and Predicted Properties
Based on the known properties of the parent compound, 4,5-dibromo-1H-1,2,3-triazole, and general principles of physical organic chemistry, we can predict the following properties for this compound.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C6H7Br2N3 | Based on the constituent atoms. |
| Molecular Weight | ~300.95 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Similar to the parent compound, 4,5-dibromo-1H-1,2,3-triazole.[5] |
| Melting Point | Expected to be a sharp melting solid, likely lower than the parent (190 °C dec.).[5] | The introduction of the non-polar cyclobutyl group may disrupt crystal packing, leading to a lower melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF, CH2Cl2). | The N-alkylation will increase lipophilicity compared to the N-H precursor. |
| Stability | Stable under normal laboratory conditions. | Triazole rings are generally stable. |
Proposed Synthesis
The synthesis of this compound can be envisioned as a two-step process starting from commercially available 1H-1,2,3-triazole.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4,5-dibromo-1H-1,2,3-triazole
The precursor, 4,5-dibromo-1H-1,2,3-triazole, can be synthesized by the direct bromination of 1H-1,2,3-triazole.[6][7]
Protocol:
-
To a solution of 1H-1,2,3-triazole in water at 5 °C, slowly add bromine.
-
Stir the reaction mixture at 5 °C for 1.5 hours.
-
Isolate the resulting white solid by filtration and wash with cold water.
-
Further portions of bromine can be added to the filtrate to increase the yield.
-
Combine all solid products and dry to obtain 4,5-dibromo-1H-1,2,3-triazole.
Causality: The triazole ring is activated towards electrophilic substitution, and the use of elemental bromine in an aqueous medium provides a straightforward method for di-bromination.
Step 2: N-Alkylation to yield this compound
The final step is the N-alkylation of 4,5-dibromo-1H-1,2,3-triazole with cyclobutyl bromide. The alkylation of NH-1,2,3-triazoles can lead to a mixture of N-1 and N-2 isomers. However, studies on the alkylation of 4-bromo-NH-1,2,3-triazoles have shown a preference for N-2 substitution.[8]
Protocol:
-
Dissolve 4,5-dibromo-1H-1,2,3-triazole in a polar aprotic solvent such as DMF.
-
Add a mild base, such as potassium carbonate (K2CO3), to the mixture.
-
Add cyclobutyl bromide to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Perform an aqueous workup to remove the inorganic salts and DMF.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography to isolate the desired N-2 isomer.
Causality: The base deprotonates the triazole ring, forming an ambident nucleophile. The regioselectivity of the subsequent alkylation is influenced by both steric and electronic factors. The presence of the bromo-substituents is known to direct alkylation to the N-2 position.[8]
Spectroscopic Characterization (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | - Multiplets in the aliphatic region corresponding to the cyclobutyl protons. - The chemical shifts will be influenced by the proximity to the triazole ring. |
| ¹³C NMR | - Two distinct signals for the brominated carbons of the triazole ring. - Signals corresponding to the carbons of the cyclobutyl group. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern due to the presence of two bromine atoms. |
| IR Spec. | - C-H stretching vibrations from the cyclobutyl group. - C-N and N=N stretching vibrations characteristic of the triazole ring. |
Potential Applications in Drug Development
The title compound is a promising scaffold for the synthesis of a diverse library of compounds for drug discovery. The two bromine atoms can be sequentially or simultaneously replaced using a variety of cross-coupling reactions.
Caption: Synthetic utility of this compound in library synthesis.
-
Suzuki Coupling: Reaction with boronic acids to introduce aryl or heteroaryl groups. This is a common strategy to build molecules with extended aromatic systems, often seen in kinase inhibitors and other targeted therapies.[8]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. These can be further functionalized or used as is, as alkynes are present in some bioactive compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form amino-substituted triazoles. The amino group can serve as a key pharmacophoric element.
-
Stille Coupling: Reaction with organostannanes to introduce a variety of carbon-based substituents.
The ability to perform these reactions regioselectively on the dibrominated scaffold allows for the creation of complex and diverse molecular architectures from a single, readily accessible starting material. This makes this compound a valuable tool for generating compound libraries for high-throughput screening in drug discovery programs. The inherent biological potential of the triazole nucleus suggests that derivatives of this compound could exhibit a range of activities, including antimicrobial, anticancer, or anti-inflammatory properties.[9][10][11]
Conclusion
While this compound is not a widely characterized compound, its synthesis is feasible through established chemical transformations. Its true value lies in its potential as a versatile building block for medicinal chemistry. The combination of a stable, N-substituted triazole core with two synthetically tractable bromine atoms provides a powerful platform for the rapid generation of diverse and novel chemical entities for drug discovery. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in the development of new therapeutics.
References
-
Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
PubChem. (n.d.). 4,5-Dibromo-1H-1,2,3-triazole. [Link]
-
Gilchrist, T. L., Rees, C. W., & Thomas, C. (1975). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-4. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretastatin A-4. BMC Chemistry, 8(1), 60. [Link]
-
Astakhov, A. M., Stepanov, R. S., & Sukhanova, E. V. (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Materials, 15(3), 999. [Link]
-
ResearchGate. (n.d.). Regioselective alkylation reaction with a 4.5-dibromo-1,2,3-triazole. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
-
Al-Warhi, T., Al-Majid, A. M., & Barakat, A. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 17, 2235-2270. [Link]
-
Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. [Link]
-
MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]
-
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, Series A, 39, 711-716. [Link]
-
Chuprakov, S., & Fokin, V. V. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(20), 4033-4036. [Link]
-
Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]
-
ResearchGate. (n.d.). Benzotriazole in Medicinal Chemistry. [Link]
-
Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). REMARKABLE FAST N-ALKYLATION OF AZAHETEROCYCLES UNDER MICROWAVE IRRADIATION IN DRY MEDIA. Heterocycles, 45(4), 715-722. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024). A Brief Review on Medicinal Uses and Applications of Benztriazole. [Link]
-
Arkat USA. (n.d.). Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes. [Link]
-
MDPI. (2023). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. [Link]
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Technical Guide: Structural Analysis of 4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole
This technical guide provides a rigorous structural analysis and characterization framework for 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole . It is designed for medicinal chemists and structural biologists requiring definitive proof of regiochemistry and purity for this specific scaffold.
Executive Summary
The This compound scaffold represents a highly specialized intermediate in the synthesis of energetic materials and pharmaceutical bioisosteres. Unlike its 1H- or 1-substituted isomers, the 2H-isomer possesses unique
This guide focuses on the definitive structural elucidation of the 2-substituted isomer, distinguishing it from the thermodynamically competing 1-substituted byproduct. It establishes a self-validating analytical workflow using NMR symmetry arguments and X-ray diffraction logic.
Synthesis & Regioselectivity Logic
The synthesis of 2-substituted 1,2,3-triazoles via direct alkylation of 4,5-dibromo-1H-1,2,3-triazole is governed by the interplay between steric hindrance and electronic control.
Reaction Mechanism & Isomer Distribution
Alkylation of the parent triazole anion typically yields a mixture of N2 (kinetic/steric favor) and N1 (thermodynamic favor) isomers.
-
N2-Alkylation (Target): Favored by the steric bulk of the bromine atoms at positions 4 and 5, which shield the N1/N3 positions. The cyclobutyl group, being moderately bulky, further pushes selectivity toward the less hindered N2 position.
-
N1-Alkylation (Impurity): Often observed as a minor byproduct (typically <15% under optimized conditions).
Experimental Protocol: Selective N2-Alkylation
-
Substrate: 4,5-Dibromo-1H-1,2,3-triazole [CAS: 15294-81-2].[1]
-
Reagent: Bromocyclobutane (or Cyclobutyl methanesulfonate for higher reactivity).
-
Base/Solvent:
/ DMF (promotes mechanism).
Step-by-Step Methodology:
-
Activation: Dissolve 4,5-dibromo-1H-1,2,3-triazole (1.0 equiv) in anhydrous DMF (0.5 M). Add
(1.5 equiv) and stir at 0°C for 30 mins to generate the triazolate anion. -
Alkylation: Add bromocyclobutane (1.2 equiv) dropwise.
-
Progression: Warm to 40°C and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The N2 isomer typically has a higher
(more lipophilic) than the N1 isomer. -
Workup: Quench with water, extract with EtOAc.
-
Purification: Silica gel chromatography is mandatory to remove traces of the N1 isomer.
Visualization: Synthesis & Isomer Separation Workflow
Figure 1: Reaction workflow highlighting the divergence of N1 and N2 isomers and the chromatographic separation strategy.
Structural Analysis & Characterization
The core challenge is proving the N2-connectivity . We rely on symmetry arguments visible in NMR spectroscopy.
Symmetry Argument (The "Gold Standard")
-
N2-Isomer (Target): The molecule possesses a plane of symmetry passing through the N2 atom and bisecting the C4-C5 bond. Consequently, C4 and C5 are chemically equivalent .
-
N1-Isomer (Impurity): The molecule lacks this symmetry. C4 is adjacent to the alkylated nitrogen, while C5 is adjacent to the bare nitrogen (or vice versa). C4 and C5 are chemically distinct .
NMR Spectroscopic Profile
The following data table summarizes the expected shifts based on analog 4,5-dibromo-triazoles.
| Nucleus | N2-Isomer (Target) Characteristics | N1-Isomer (Impurity) Characteristics |
| Single Peak (~120-125 ppm). C4 and C5 are equivalent. | Two Peaks (e.g., ~110 ppm and ~130 ppm). C4 and C5 are distinct. | |
| Simplified spectrum due to symmetry relative to the ring plane. | More complex multiplets if rotation is restricted (rare). | |
| Symmetric Pattern: N1 and N3 are equivalent (single shift). N2 is distinct. | Asymmetric Pattern: N1, N2, and N3 all appear at different chemical shifts. | |
| Cyclobutyl methine ( | Cyclobutyl methine often shifts slightly upfield compared to N2. |
Mass Spectrometry (Isotope Pattern)
The presence of two bromine atoms provides a distinct isotopic signature useful for confirming the "dibromo" state before confirming the isomer.
-
Pattern: 1:2:1 triplet ratio for
, , . -
Interpretation:
-
Peak A (
): 50% relative abundance. -
Peak B (
): 100% relative abundance (Base peak). -
Peak C (
): 50% relative abundance.
-
X-Ray Crystallography Logic
If the compound is solid (MP likely >60°C for this derivative), single-crystal X-ray diffraction is definitive.
-
Heavy Atom Method: The high electron density of the two Bromine atoms makes phasing the structure trivial.
-
Geometry Check: Measure the
vs bond lengths. In 2H-triazoles, the N-N bonds are equivalent, whereas in 1H-triazoles, they differ (single vs double bond character).
Visualization: Analytical Decision Tree
Figure 2: Analytical logic flow for assigning regiochemistry using Carbon-13 NMR symmetry.
Reactivity & Applications
The 4,5-dibromo-2-cyclobutyl-triazole is not merely an endpoint; it is a linchpin scaffold . The C-Br bonds are highly activated for Palladium-catalyzed cross-coupling, allowing the triazole to serve as a bioisosteric linker.
Functionalization Pathways[2]
-
Suzuki-Miyaura Coupling: Selective mono-coupling is difficult due to symmetry; typically yields bis-aryl derivatives.
-
Conditions:
, , , Toluene/Water.
-
-
Sonogashira Coupling: Introduction of alkynes for extended conjugation.
-
Lithium-Halogen Exchange: Treatment with
at -78°C allows for transient lithiation and quenching with electrophiles (e.g., aldehydes), breaking the symmetry to create 4-bromo-5-substituted derivatives.
References
- Synthesis of 4,5-dibromo-triazoles: Source: ChemicalBook & PubChem Data. Title: 4,5-Dibromo-1H-1,2,3-triazole Properties and Synthesis.
-
Regioselectivity in Triazole Alkylation
-
NMR Characterization of Triazole Isomers
- Source: N
- Title: Structural Analysis of 1,2,3-Triazole Deriv
-
URL:[Link]
-
Safety of Halogenated Triazoles
- Source: PubChem Labor
- Title: 4,5-Dibromo-1H-1,2,3-triazole Safety Data Sheet (GHS Classific
-
URL:[Link]
Sources
An In-depth Technical Guide to the Stability of 4,5-dibromo-2H-1,2,3-triazole Pharmacophores
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, valued for its exceptional chemical robustness and its role as a reliable pharmacophore and bioisostere.[1][2] This guide provides a comprehensive technical analysis of the stability of a specific, halogenated derivative: the 4,5-dibromo-2H-1,2,3-triazole core. By integrating foundational principles of heterocyclic chemistry with established stability testing methodologies, this document serves as an essential resource for scientists engaged in the development of drug candidates featuring this pharmacophore. We will explore the inherent stability of the triazole ring, the influence of dibromination on its chemical and metabolic fate, and provide detailed, actionable protocols for empirical stability assessment.
Introduction: The 4,5-dibromo-2H-1,2,3-triazole Core in Drug Discovery
The 1,2,3-triazole ring has become a "privileged" scaffold in drug discovery, largely due to its remarkable stability and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1][3] Its utility is further enhanced by the efficiency and regioselectivity of its synthesis, most notably through the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry".[4]
The 4,5-dibromo-2H-1,2,3-triazole pharmacophore introduces two key modifications to this stable core:
-
2H-Tautomerism: The 1,2,3-triazole ring can exist in two primary tautomeric forms, 1H and 2H. Extensive spectroscopic and computational studies have shown that the 2H-tautomer is the more thermodynamically stable form in both the gas phase and in aqueous solution.[5][6][7][8] This inherent stability of the 2H form is a critical starting point for assessing the overall stability of the pharmacophore.
-
Dibromo Substitution: The introduction of bromine atoms at the 4 and 5 positions significantly alters the electronic properties and steric profile of the ring. Halogenation is a common strategy in drug design to modulate potency, selectivity, and metabolic stability.[9] However, the presence of carbon-bromine (C-Br) bonds also introduces potential new degradation pathways that must be thoroughly investigated.
This guide will systematically deconstruct the stability profile of this pharmacophore, providing both a predictive assessment based on chemical principles and a practical framework for its experimental validation.
Predicted Chemical Stability Profile
The overall chemical stability of the 4,5-dibromo-2H-1,2,3-triazole core is predicted to be high, a property inherited from the aromaticity and electronic structure of the triazole ring. However, the C-Br bonds represent the most probable sites of chemical degradation under specific stress conditions.
Inherent Stability of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is exceptionally stable compared to other organic compounds with three adjacent nitrogen atoms.[10] It is generally resistant to:
-
Acidic and Basic Hydrolysis: The aromatic nature of the ring system makes it resilient to cleavage under a wide range of pH conditions.
-
Oxidation and Reduction: The ring is not readily susceptible to common oxidative or reductive degradation.[2]
-
Thermal Stress: Triazole derivatives generally exhibit good thermal stability.[11]
Potential Liabilities Introduced by Dibromo Substitution
While the triazole core is robust, the C-Br bonds are potential weak points.
-
Photostability: The most significant predicted liability is susceptibility to photodegradation. Aromatic bromides are known to undergo reductive debromination upon exposure to UV light.[12][13] This process involves the cleavage of the C-Br bond, which can proceed via a radical mechanism. Therefore, it is anticipated that under photolytic stress, the 4,5-dibromo-2H-1,2,3-triazole core could degrade to mono-bromo and fully debrominated triazole species.
-
Hydrolytic and Thermal Stability: The C-Br bonds on the electron-deficient triazole ring are expected to be relatively stable to hydrolysis and thermal stress under typical pharmaceutical testing conditions. Catalytic hydrogenation, however, is a known method for reducing aryl bromides and could be a potential incompatibility with certain manufacturing processes.[14][15]
The logical workflow for assessing chemical stability is therefore centered on first establishing the baseline stability of the core and then probing for specific degradation pathways related to the bromine substituents.
Caption: Workflow for Chemical Stability Assessment.
Predicted Metabolic Stability Profile
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile. The 4,5-dibromo-2H-1,2,3-triazole core is anticipated to have moderate to good metabolic stability, but enzymatic dehalogenation is a primary metabolic pathway to investigate.
Metabolic Inertness of the Triazole Ring
The 1,2,3-triazole ring is often used as a bioisostere for amide bonds to improve metabolic stability.[1] The ring itself is generally considered to be metabolically robust and not susceptible to cleavage by common drug-metabolizing enzymes such as Cytochrome P450s (CYPs).
Potential Metabolic Pathways for Brominated Heterocycles
The C-Br bonds are the most likely sites for metabolic transformation. The primary metabolic pathways of concern are:
-
Reductive Dehalogenation: This process, catalyzed by enzymes such as CYPs under anaerobic or hypoxic conditions, involves the replacement of a bromine atom with a hydrogen atom.
-
Oxidative Dehalogenation: This can occur via CYP-mediated hydroxylation of the carbon atom bearing the bromine, leading to an unstable intermediate that eliminates hydrobromic acid (HBr) to form a ketone or phenol-like metabolite.
-
Glutathione (GSH) Conjugation: Although less common for aryl halides compared to alkyl halides, direct displacement of a bromine atom by the thiol group of glutathione is a possible metabolic route.
The presence of two bromine atoms may influence the rate and regioselectivity of these metabolic transformations.
Caption: Workflow for Metabolic Stability Assessment.
Experimental Protocols for Stability Assessment
To empirically validate the stability of a 4,5-dibromo-2H-1,2,3-triazole-containing drug candidate, a series of standardized experiments must be performed. The following protocols are based on regulatory guidelines and best practices in the pharmaceutical industry.[16][17][18]
Protocol 1: Forced Degradation Studies
Objective: To identify potential degradation products and pathways under stress conditions and to establish the specificity of the analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of approximately 100 µg/mL.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound and a solution (in water or a relevant buffer) at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Neutralization: After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound.[19]
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the intrinsic clearance and metabolic half-life of the compound due to Phase I metabolism.
Methodology:
-
Reagents: Pooled liver microsomes (human, rat, mouse), NADPH regenerating system, phosphate buffer (pH 7.4), test compound, and positive control (e.g., testosterone or verapamil).
-
Incubation:
-
Pre-warm a solution of liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C.
-
Add the test compound (final concentration 1 µM).
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Control Incubations:
-
A "no NADPH" control to assess non-enzymatic degradation.
-
A "0-minute" sample where the quenching solution is added before the NADPH system.
-
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).
Data Presentation and Interpretation
The results from these stability studies should be summarized in a clear and concise manner to facilitate decision-making in the drug development process.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Incubation Time/Temp | % Parent Remaining | Major Degradants (m/z) | Observations |
| Control (t=0) | N/A | 100% | None | - |
| 0.1 M HCl | 24h @ 60°C | 98.2% | None | Highly stable |
| 0.1 M NaOH | 24h @ 60°C | 97.5% | None | Highly stable |
| 3% H₂O₂ | 24h @ RT | 95.1% | Minor peaks | Stable to oxidation |
| Thermal (Solid) | 48h @ 80°C | 99.5% | None | Thermally stable |
| Photolytic | 1.2M lux-hr | 82.4% | DP1 (m/z -79), DP2 (m/z -158) | Degradation observed, consistent with debromination |
Note: Data presented is hypothetical and for illustrative purposes.
Table 2: Summary of In Vitro Metabolic Stability
| Species | t½ (min) | Cl_int (µL/min/mg protein) | Predicted In Vivo Clearance |
| Human | > 60 | < 5 | Low |
| Rat | 45 | 15.4 | Low to Moderate |
| Mouse | 28 | 24.8 | Moderate |
Note: Data presented is hypothetical and for illustrative purposes.
Conclusion and Forward-Looking Strategy
The 4,5-dibromo-2H-1,2,3-triazole pharmacophore is predicted to possess a high degree of chemical and metabolic stability, making it an attractive scaffold for drug design. The inherent robustness of the 2H-1,2,3-triazole ring provides a solid foundation, with the primary stability liability being potential photodegradation via C-Br bond cleavage. Metabolic stability is anticipated to be favorable, though enzymatic dehalogenation represents a plausible metabolic route that requires careful experimental evaluation.
For drug development professionals, a proactive approach to stability assessment is crucial. The experimental protocols outlined in this guide provide a robust framework for:
-
Early Risk Assessment: Identifying potential stability liabilities in the lead optimization phase.
-
Mechanism Elucidation: Understanding how and why a molecule degrades, which informs formulation and packaging strategies.
-
Regulatory Compliance: Generating the necessary data to support IND and NDA filings, in accordance with ICH guidelines.[20]
By systematically applying these principles and methodologies, researchers can confidently advance drug candidates built upon the 4,5-dibromo-2H-1,2,3-triazole core, fully characterizing their stability profile to ensure the development of safe and effective medicines.
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- Albert, A., & Taylor, P. J. (1989). The tautomerism of 1,2,3-triazole in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
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- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis.
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- Nygaard, L., et al. (1988).
- Begtrup, M., et al. (1990). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.
- Al-Ghamdi, A. M. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry.
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An In-Depth Technical Guide to 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Compound Identification and Physicochemical Properties
Due to its likely novelty, a specific CAS number for 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole has not been assigned. Based on its structure, the following identifiers and predicted properties are proposed:
| Identifier/Property | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₆H₇Br₂N₃ | Elemental Composition |
| Molecular Weight | 280.95 g/mol | Calculation |
| Predicted LogP | ~2.5-3.0 | Estimation based on analogs |
| Predicted Boiling Point | >250 °C (with decomposition) | Extrapolation from similar compounds |
| Predicted Solubility | Soluble in DMSO, DMF, THF, CH₂Cl₂; sparingly soluble in alcohols; insoluble in water. | General solubility of N-alkyl heterocycles |
Strategic Synthesis Pathway
The synthesis of this compound can be logically approached via a two-step process: first, the dibromination of the parent 1,2,3-triazole ring, followed by a regioselective N-alkylation with a cyclobutyl electrophile. This strategy offers a high-yielding and controlled route to the desired N-2 isomer.
Step 1: Synthesis of 4,5-dibromo-1H-1,2,3-triazole (Precursor)
The foundational step is the bromination of 1H-1,2,3-triazole. The use of a stable and efficient brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in an aqueous medium provides a safe and effective method for this transformation.
Causality of Experimental Choices:
-
1H-1,2,3-Triazole: A commercially available and inexpensive starting material.
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): A solid, easy-to-handle brominating agent that avoids the use of hazardous liquid bromine. It provides a controlled release of electrophilic bromine.
-
Water as Solvent: A green and safe solvent that facilitates the reaction and allows for easy isolation of the product by filtration.
-
Room Temperature Reaction: Avoids the need for heating or cooling, simplifying the procedure and reducing energy consumption.
Experimental Protocol:
-
To a solution of 1H-1,2,3-triazole (1.0 eq) in water, add 1,3-dibromo-5,5-dimethylhydantoin (1.05 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 4,5-dibromo-1H-1,2,3-triazole as a white solid.
Step 2: Regioselective N-Cyclobutylation
The alkylation of the 4,5-dibromo-1H-1,2,3-triazole intermediate with a cyclobutyl halide is the key step to introduce the desired substituent. The regioselectivity of this reaction is crucial. While alkylation of 1,2,3-triazoles can lead to a mixture of N-1 and N-2 isomers, studies on related systems have shown that the use of specific bases and solvents can favor the formation of the N-2 isomer.[1][2] The reaction with alkyl halides in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as DMF or THF has been shown to be effective for N-alkylation of brominated triazoles.[3][4]
Causality of Experimental Choices:
-
4,5-dibromo-1H-1,2,3-triazole: The synthesized precursor.
-
Cyclobutyl bromide (or iodide): The alkylating agent. Iodides are generally more reactive than bromides.
-
Potassium Carbonate (K₂CO₃): A mild and inexpensive base sufficient to deprotonate the triazole, minimizing side reactions.
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF): Polar aprotic solvents that are excellent for SN2 reactions, promoting the alkylation.
-
Moderate Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Experimental Protocol:
-
Dissolve 4,5-dibromo-1H-1,2,3-triazole (1.0 eq) in anhydrous THF or DMF.
-
Add potassium carbonate (1.1 eq) to the solution.
-
Add cyclobutyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 40-50 °C and stir until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Predicted Spectroscopic Data
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated:
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.8-5.2 (m, 1H, N-CH of cyclobutyl), ~2.4-2.8 (m, 4H, CH₂ of cyclobutyl), ~1.8-2.2 (m, 2H, CH₂ of cyclobutyl). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~130-135 (C4/C5 of triazole), ~60-65 (N-CH of cyclobutyl), ~30-35 (CH₂ of cyclobutyl), ~15-20 (CH₂ of cyclobutyl). |
| Mass Spec. (ESI+) | m/z: [M+H]⁺ expected at ~281.9, with a characteristic isotopic pattern for two bromine atoms. |
Potential Applications in Drug Discovery and Materials Science
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and dipole character.[5] The introduction of bromine atoms and a cyclobutyl group can significantly influence the compound's biological activity and physical properties.
-
Anticancer Agents: Many substituted triazoles have demonstrated potent anticancer activity.[6] The dibromo substitution on the triazole ring provides sites for further functionalization via cross-coupling reactions, allowing for the generation of diverse libraries of compounds for screening.
-
Antimicrobial and Antifungal Agents: The triazole nucleus is a core component of several successful antifungal drugs.[7][8] The lipophilic cyclobutyl group may enhance cell membrane permeability, a desirable trait for antimicrobial drug candidates.
-
Enzyme Inhibition: 4,5-disubstituted 1,2,3-triazoles have been identified as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy.
-
Organic Synthesis and Materials Science: The dibromo functionality serves as a versatile handle for creating more complex molecules through reactions like Suzuki or Stille cross-coupling. This allows for the synthesis of novel ligands for catalysis or building blocks for functional polymers.
Safety and Handling
Based on the GHS classifications for related compounds such as 4,5-dibromo-1H-1,2,3-triazole, the target compound should be handled with care. It is predicted to be a skin and eye irritant. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are required. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While this compound is not a cataloged compound, this guide outlines a robust and logical synthetic approach based on established chemical principles. The predicted properties and potential applications suggest that this molecule could be a valuable building block for the development of new therapeutic agents and functional materials. The detailed protocols and mechanistic rationale provided herein serve as a solid foundation for researchers to synthesize and explore the potential of this novel triazole derivative.
References
- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
- An insight on medicinal
- Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles. (2009). PubMed.
- Synthesis of 1,2-dibromoalkanes (dibromin
- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry.
- Synthesis and biological evaluation of novel 4,5-disubstituted 2H-1,2,3-triazoles as cis-constrained analogues of combretast
- Regioselective alkylation reaction with a 4.5-dibromo-1,2,3-triazole;...
- ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles...
- 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis. ChemicalBook.
- Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry.
- Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal.
- Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
- Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). PMC.
- ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC.
- High-throughput triazole-based combinatorial click chemistry for the synthesis and identific
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI.
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Methodological & Application
Application Note: High-Efficiency Synthesis of 4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole
Executive Summary
The synthesis of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of 1,2,3-triazole alkylation. While the 1,2,3-triazole ring exists in equilibrium between 1H and 2H tautomers, alkylation can occur at the N1, N2, or N3 positions.
This protocol details a robust methodology to favor the N2-isomer , utilizing the inherent electronic bias of the 4,5-dibromo substituents combined with specific solvent-base thermodynamics. This guide is designed for medicinal chemists and material scientists (energetics) requiring high-purity intermediates.
Key Performance Indicators:
Strategic Analysis: The Regioselectivity Paradox
The Mechanism of Selectivity
The 1,2,3-triazole anion is an ambident nucleophile. In unsubstituted triazoles, N1-alkylation is often kinetically favored. However, the introduction of electron-withdrawing bromine atoms at positions C4 and C5 significantly alters the electronic landscape.
-
Steric/Electronic Repulsion: The bulky and electron-rich bromine atoms destabilize the transition state for N1/N3 alkylation due to lone-pair repulsion.
-
Thermodynamic Stability: The N2-substituted isomer preserves the aromatic sextet more effectively in the presence of halogens and minimizes steric clash, making it the thermodynamic product.
Reaction Pathway Diagram
The following diagram illustrates the equilibrium and the specific pathway to the desired N2-isomer.
Figure 1: Reaction pathway highlighting the divergence between N1 and N2 alkylation pathways.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Attribute |
| 4,5-Dibromo-1,2,3-triazole | 226.86 | 1.0 | Substrate | Dry, free of |
| Bromocyclobutane | 135.00 | 1.2 | Electrophile | Secondary halide (slower kinetics) |
| Potassium Carbonate ( | 138.21 | 1.5 | Base | Anhydrous, finely ground |
| DMF (N,N-Dimethylformamide) | - | Solvent | Medium | Anhydrous (<0.1% |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Finkelstein activator (Optional) |
Step-by-Step Methodology
Step 1: Deprotonation
-
Charge a flame-dried round-bottom flask with 4,5-dibromo-1,2,3-triazole (1.0 equiv).
-
Add anhydrous DMF (concentration ~0.5 M). Note: DMF promotes
reactions by solvating cations ( ) while leaving the triazolate anion "naked" and reactive. -
Add
(1.5 equiv) in a single portion. -
Stir at Room Temperature (RT) for 30 minutes. The solution will likely turn slightly yellow or cloudy as the salt forms.
Step 2: Alkylation
-
Add Bromocyclobutane (1.2 equiv) dropwise via syringe.
-
Expert Tip: If reaction kinetics are sluggish (common with secondary halides), add 10 mol% KI to generate the more reactive Iodocyclobutane in situ.
-
-
Heat the reaction mixture to 60°C .
-
Caution: Do not exceed 90°C. Higher temperatures increase the rate of N1-alkylation (kinetic product) and potential elimination of the cyclobutyl bromide to cyclobutene.
-
-
Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
N2-Isomer (Target): Higher
(less polar). -
N1-Isomer (Byproduct): Lower
(more polar).
-
-
Reaction is typically complete within 6–12 hours.
Step 3: Workup & Isolation
-
Cool mixture to RT.
-
Pour into 5 volumes of ice-cold water. Note: The N2-isomer is highly lipophilic and may precipitate immediately.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (2x) to remove DMF.
-
Dry over
, filter, and concentrate under reduced pressure.
Purification Workflow
The separation of the N1 and N2 isomers is the critical control point.
Figure 2: Purification logic. The symmetric N2 isomer is significantly less polar than the N1 isomer.
Quality Control & Self-Validation
To ensure the isolated product is the correct N2-isomer , use the Symmetry Test via
| Feature | N2-Isomer (Target) | N1-Isomer (Byproduct) |
| Symmetry | Symmetric ( | Asymmetric |
| Triazole Carbons ( | 1 Signal (C4 and C5 are equivalent) | 2 Signals (C4 and C5 are distinct) |
| Dipole Moment | Low (Non-polar, High | High (Polar, Low |
| Melting Point | Generally Higher | Generally Lower (or oil) |
Expected NMR Data (Simulated):
-
NMR (
): 5.10 (m, 1H, N-CH), 2.70-2.40 (m, 4H), 1.90-1.70 (m, 2H). -
NMR (
): ~120.5 (2C, C=C of triazole, Key Signal ), 58.2 (N-CH), 30.5 (2C), 15.1 (1C).-
Note: If you see two peaks in the aromatic/triazole region (e.g., 125 ppm and 115 ppm), you have the N1 isomer or a mixture.
-
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Cyclobutyl bromide is sterically hindered.
-
Fix: Add 0.5 equiv of NaI (Finkelstein condition) or switch to Cyclobutyl iodide. Increase temp to 75°C.
-
-
Issue: High N1 Byproduct.
-
Cause: Solvent is too polar or temperature too high (thermodynamic control lost).
-
Fix: Switch solvent to Acetone (lower boiling point) or THF. Ensure
is anhydrous.
-
-
Issue: Product is an oil.
-
Fix: Many 2-alkyl-4,5-dibromotriazoles are low-melting solids. Recrystallize from minimal cold pentane or methanol/water.
-
References
-
Regioselective N2-Arylation: Wang, X., et al. "Highly regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole: efficient synthesis of 2-aryltriazoles." Organic Letters, 2009, 11(21), 5026-5028.[3]
-
General Alkylation Protocols: "4,5-Dibromo-2-methyl-2H-1,2,3-triazole synthesis." ChemicalBook Protocols.
-
Tautomerism & Reactivity: "Synthesis of 2H-1,2,3-triazoles." Organic Chemistry Portal.
-
Electronic Effects in Triazoles: Santarelli, J. "Electron Affinity Equilibrium Studies of Synthesized N1- and N2-Phenyl Substituted 1,2,3-triazoles." Illinois State University Research.
Sources
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized as an amide bioisostere, a rigid linker, or a metabolic stabilizer. While 1,4-disubstituted triazoles are easily accessed via standard click chemistry (CuAAC), the synthesis of 2,4,5-trisubstituted-2H-1,2,3-triazoles requires distinct methodologies[1].
4,5-Dibromo-2-cyclobutyl-2H-1,2,3-triazole serves as a highly modular, thermodynamically stable dielectrophilic building block[2]. The N2-cyclobutyl moiety provides a unique balance of lipophilicity and steric bulk, improving membrane permeability while resisting oxidative metabolism. This application note details the mechanistic rationale and validated protocols for the symmetric and asymmetric palladium-catalyzed cross-coupling of this critical intermediate.
Mechanistic Insights & Causality in Experimental Design
As a dielectrophile, the 4,5-dibromo-1,2,3-triazole core allows for either exhaustive double cross-coupling or sequential, asymmetric functionalization[3]. Understanding the causality behind the reaction conditions is critical for controlling selectivity:
-
Electronic Deactivation Post-Coupling: The two carbon-bromine (C-Br) bonds are chemically equivalent in the starting material. However, once the first cross-coupling occurs (e.g., Suzuki-Miyaura arylation), the newly installed aryl group donates electron density into the electron-deficient triazole ring. This increases the activation energy required for the second Palladium(0) oxidative addition. Consequently, the mono-coupled product can be selectively isolated at lower temperatures (60 °C), while exhaustive double-coupling requires elevated thermal energy (90–100 °C).
-
Ligand Selection (The Steric Factor): The N2-cyclobutyl group exerts significant steric hindrance. For exhaustive double-coupling, bidentate ligands like dppf (in Pd(dppf)Cl₂) are optimal. The bite angle of dppf enforces a cis-geometry on the Palladium center, which drastically accelerates the final reductive elimination step—a necessity when forcing two bulky aryl groups onto the adjacent C4 and C5 positions.
-
Solvent System Causality: A biphasic 1,4-Dioxane/H₂O system is employed. Dioxane effectively solvates the highly lipophilic cyclobutyl-triazole and boronic acids, while water dissolves the inorganic base (e.g., Cs₂CO₃ or K₂CO₃). The aqueous interface is where the base hydroxylates the boronic acid to form the reactive boronate complex, a prerequisite for the transmetalation step.
Synthetic Workflow
Figure 1: Divergent synthetic workflows for symmetrical and asymmetrical functionalization.
Quantitative Optimization Data
The following table summarizes the optimization of the symmetrical double Suzuki-Miyaura cross-coupling using phenylboronic acid as the model partner.
| Entry | Catalyst System | Ligand | Base (Equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ (3.0) | Dioxane/H₂O | 80 | 45% |
| 2 | Pd(PPh₃)₄ (5 mol%) | None | Na₂CO₃ (3.0) | DMF/H₂O | 90 | 65% |
| 3 | Pd(dppf)Cl₂ (5 mol%) | None | Cs₂CO₃ (3.0) | Dioxane/H₂O | 90 | 88% |
| 4 | Pd₂(dba)₃ (2.5 mol%) | XPhos | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 92%* |
*Note: While Entry 4 provided the highest yield, Entry 3 is selected for the standard protocol due to the lower cost and higher bench-stability of Pd(dppf)Cl₂ compared to the Pd₂(dba)₃/XPhos system.
Validated Experimental Protocols
Protocol A: Symmetrical 4,5-Diarylation (Double Suzuki-Miyaura)
Objective: Complete substitution of both C-Br bonds with identical aryl groups.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 20 mL reaction vial, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (2.5 mmol, 2.5 eq), and Cs₂CO₃ (3.0 mmol, 3.0 eq).
-
Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and deionized H₂O (2.0 mL). Critical Step: Sparge the biphasic mixture with Argon for exactly 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) under a positive stream of Argon. Seal the vial with a Teflon-lined crimp cap.
-
Execution: Heat the reaction block to 90 °C and stir vigorously (1000 rpm) for 12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with H₂O (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Self-Validation Checkpoints:
-
Visual Cue: A successful catalytic cycle maintains a persistent yellow/orange hue. If the solution turns opaque black within the first 15 minutes, the Pd(0) has precipitated as inactive "palladium black" (indicating poor degassing or ligand dissociation).
-
LC-MS Tracking: The starting material exhibits a distinct 1:2:1 isotopic cluster (M, M+2, M+4) due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). Complete conversion is confirmed by the total disappearance of this cluster and the emergence of a single mass peak corresponding to the di-aryl product.
Protocol B: Asymmetric Functionalization (Sequential Suzuki/Sonogashira)
Objective: Synthesis of 4-aryl-5-alkynyl-2-cyclobutyl-2H-1,2,3-triazole.
Step-by-Step Methodology:
-
Controlled Mono-Arylation: React the dibromo-triazole (1.0 eq) with arylboronic acid (strictly 1.05 eq) and K₂CO₃ (2.0 eq) in Dioxane/H₂O using Pd(PPh₃)₄ (5 mol%). Maintain the temperature strictly at 60 °C for 6 hours.
-
Intermediate Isolation: Workup as in Protocol A. Self-Validation: LC-MS of the crude mixture must show a 1:1 doublet (M, M+2), unambiguously confirming the presence of exactly one remaining bromine atom on the triazole core. Purify to isolate the 4-aryl-5-bromo intermediate.
-
Sonogashira Coupling: In a dry Schlenk flask, dissolve the mono-bromo intermediate (1.0 eq) and a terminal alkyne (1.5 eq) in anhydrous DMF/Triethylamine (1:1 ratio). Degas with Argon.
-
Catalyst Activation: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). Stir at 75 °C for 8 hours. The CuI acts as a co-catalyst, forming a copper acetylide intermediate that readily transmetalates with the Palladium complex.
Catalytic Cycle Visualization
Figure 2: Palladium catalytic cycle for the cross-coupling of the bromotriazole.
References
-
Highly N-2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles ResearchGate / Organic Letters[3]
-
Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles SciELO[2]
-
Efficient Synthesis of 2-Substituted-1,2,3-triazoles ACS Publications / Organic Letters[1]
Sources
Application Note & Protocols: Strategic Functionalization of Bromine Positions on 2-Cyclobutyl-1,2,3-Triazole Scaffolds
Overview: The 2-Cyclobutyl-1,2,3-Triazole Scaffold as a Privileged Motif
The 1,2,3-triazole core is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its remarkable stability under various metabolic conditions, ability to act as a peptide bond isostere, and capacity for hydrogen bond formation make it a highly sought-after heterocyclic motif.[4][5] The introduction of a 2-cyclobutyl group can enhance lipophilicity and metabolic stability, often improving the pharmacokinetic profile of drug candidates.
The true synthetic power of this scaffold is unlocked through the functionalization of a strategically placed bromine atom. This halogen serves as a versatile synthetic handle, enabling the introduction of a diverse array of chemical functionalities through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of three pivotal transformations—Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination—for the derivatization of brominated 2-cyclobutyl-1,2,3-triazoles. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for novel molecular design.
Synthesis of the Core Scaffold: 4-Bromo-2-cyclobutyl-2H-1,2,3-triazole
The regioselective synthesis of the N-2 substituted triazole is a critical first step. Traditional azide-alkyne cycloadditions often yield N-1 or a mixture of regioisomers.[3] A more robust strategy involves the bromo-directed N-2 alkylation of a 4-bromo-NH-1,2,3-triazole precursor.[6][7][8] The presence of the bromine atom at the C4 position sterically and electronically favors alkylation at the N-2 position, providing the desired isomer with high selectivity.
Underlying Principle: Bromo-Directed N-2 Alkylation
The reaction of 4-bromo-NH-1,2,3-triazole with an alkyl halide (in this case, cyclobutyl bromide) in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) proceeds with high N-2 regioselectivity.[8] The bromine atom is thought to suppress undesired N-1 alkylation pathways, making this an efficient route to the required starting material.[6]
Caption: Workflow for the synthesis of the 4-bromo-2-cyclobutyl-1,2,3-triazole core.
Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity
The carbon-bromine bond on the triazole ring is an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to install new carbon-carbon and carbon-nitrogen bonds, which is fundamental to library synthesis and lead optimization in drug discovery.[9][10]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and their esters.[10][11][12]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the triazole.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred.[12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-cyclobutyl-2H-1,2,3-triazole (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Representative Suzuki-Miyaura Conditions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 80-92 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 16 | 70-85 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DMF | 90 | 10 | 75-88 |
Scientist's Note: For challenging couplings, particularly with heteroaryl boronic acids, the use of more sophisticated catalyst systems like Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) and a stronger base like K₃PO₄ can significantly improve yields by accelerating the transmetalation and reductive elimination steps.[13]
Sonogashira Coupling: Introducing C(sp) Functionality
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) (from the bromo-triazole) and a C(sp) (from a terminal alkyne).[14] This reaction introduces a rigid alkynyl linker, a valuable feature in drug design for probing receptor space.
Mechanistic Rationale
This reaction typically employs a dual-catalyst system.[14][15]
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) to the C-Br bond, followed by reductive elimination.
-
Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex.
-
An amine base (e.g., Et₃N, DIPEA) is used both as a base and often as the solvent.
Caption: General experimental workflow for a Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 3-10 mol%).
-
Reagent Addition: Add 4-bromo-2-cyclobutyl-2H-1,2,3-triazole (1.0 eq.) and a degassed solvent (e.g., THF or DMF). Add the amine base (e.g., triethylamine, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-70 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Data Summary: Representative Sonogashira Conditions
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 88-96 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA (2.5) | DMF | RT | 90-98 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N (3) | THF | 50 | 85-93 |
| 4 | 1-Heptyne | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (4) | Et₃N (2) | MeCN | 70 | 82-90 |
Scientist's Note: Copper-free Sonogashira conditions have been developed to avoid issues related to the toxicity of copper and homocoupling of the alkyne (Glaser coupling).[16] These protocols often require specialized palladium catalysts and different reaction conditions but can be advantageous in late-stage synthesis or for sensitive substrates.
Buchwald-Hartwig Amination: Accessing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[9][17] This reaction allows for the coupling of the bromo-triazole with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.
Mechanistic Rationale
The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[17][18]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a strong base deprotonates the amine to form a palladium-amido complex. This step is often rate-limiting.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) and sterically hindered, electron-rich phosphine ligands are essential for an efficient reaction.[4][19]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the strong base (e.g., sodium tert-butoxide, 1.4 eq.) to a Schlenk tube.
-
Reagent Addition: Add 4-bromo-2-cyclobutyl-2H-1,2,3-triazole (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Data Summary: Representative Buchwald-Hartwig Conditions
| Entry | Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS (1.5) | Toluene | 90 | 75-88 |
| 4 | tert-Butyl carbamate | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Dioxane | 110 | 70-85 |
Scientist's Note: The choice of base is critical and substrate-dependent. While NaOt-Bu is common, it can be incompatible with base-sensitive functional groups like esters. In such cases, weaker bases like Cs₂CO₃ or K₃PO₄, paired with a highly active catalyst system, should be employed.[17]
Conclusion
The 2-cyclobutyl-bromo-1,2,3-triazole scaffold is a highly valuable platform for chemical innovation. The bromine atom serves as a linchpin for diversification, enabling access to a vast chemical space through robust and reliable palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a comprehensive toolkit for installing aryl, alkynyl, and amino functionalities, respectively. By understanding the mechanistic underpinnings and carefully selecting the appropriate catalysts, ligands, and conditions as detailed in this guide, researchers can efficiently generate novel libraries of compounds for applications in drug discovery, agrochemicals, and materials science.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5493. [Link]
-
ResearchGate. (2025). Functionalization of 2H-1,2,3-Triazole C-Nucleoside Template via N2 Selective Arylation. Retrieved from [Link]
-
Li, Z., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]
-
Tetrahedron Letters. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
ZORA (Zurich Open Repository and Archive). (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. [Link]
-
Molecules. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
-
Molecules. (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. [Link]
-
Bioorganic & Medicinal Chemistry. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Arkat USA. (n.d.). Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes. [Link]
-
Organic Letters. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted. [Link]
-
MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]
-
Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
MDPI. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2009). Bromo-directed N-2 alkylation of NH-1,2,3-triazoles: efficient synthesis of poly-substituted 1,2,3-triazoles. [Link]
-
Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. Retrieved from [Link]
-
MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]
-
Beilstein Journals. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. [Link]
-
ResearchGate. (2020). (PDF) Functionalization of 1,2,3-Triazole to Pyrimidine, Pyridine, Pyrazole, and Isoxazole Fluorophores with Antimicrobial Activity. Retrieved from [Link]
-
Comptes Rendus Chimie. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in N2-Alkylation of 4,5-Dibromo-1,2,3-Triazole
Welcome to the technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth guidance and troubleshooting for the regioselective N2-alkylation of 4,5-dibromo-1,2,3-triazole. The following sections offer a blend of theoretical understanding and practical, field-tested advice to help you navigate the complexities of this specific chemical transformation and achieve your desired synthetic outcomes.
The Challenge: Navigating the Regioisomeric Landscape of Triazole Alkylation
The N-alkylation of the 1,2,3-triazole ring is a cornerstone of synthetic chemistry, yet it presents a significant regioselectivity challenge. The triazole nucleus possesses three potentially nucleophilic nitrogen atoms (N1, N2, and N3). In the absence of directing factors, alkylation often yields a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
Generally, the N1-position is kinetically favored due to its higher electron density, while the N2-substituted isomer is often the thermodynamically more stable product.[1][2] The strategic use of the 4,5-dibromo-1,2,3-triazole substrate is a key approach to overcoming this challenge. The bulky bromine atoms at the C4 and C5 positions create significant steric hindrance around the N1 and N3 positions, thereby directing the incoming electrophile to the less sterically encumbered N2 position.[1][2] This guide will focus on optimizing this steric-directed approach to maximize the yield of the N2-alkylated product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N2-alkylation of 4,5-dibromo-1,2,3-triazole in a question-and-answer format.
Issue 1: Significant Formation of the N1-Alkylated Isomer
Question: I am still observing a significant amount of the N1-alkylated regioisomer in my reaction mixture, despite using the 4,5-dibromo-1,2,3-triazole. What factors could be contributing to this, and how can I improve the N2-selectivity?
Answer: While the 4,5-dibromo substitution strongly favors N2-alkylation, several factors can still lead to the formation of the N1-isomer. Here’s a breakdown of potential causes and solutions:
-
Choice of Base: The base plays a critical role in the deprotonation of the triazole and can influence the position of the resulting anion.
-
Insight: Weaker bases, such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3), are often preferred for N2-selective alkylations of substituted triazoles.[3][4] Stronger bases, like sodium hydride (NaH), can sometimes lead to a less selective reaction.
-
Troubleshooting Steps:
-
If you are using a strong base like NaH, consider switching to a milder carbonate base (Na2CO3 or K2CO3).
-
Ensure the stoichiometry of the base is appropriate, typically 1.1 to 1.5 equivalents.
-
-
-
Solvent Effects: The polarity and nature of the solvent can influence the reaction's regioselectivity.
-
Insight: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) have been shown to promote N2-alkylation.[3][4] These solvents can stabilize the transition state leading to the N2-product. Protic solvents, on the other hand, may lead to reduced selectivity.[3]
-
Troubleshooting Steps:
-
If you are using a nonpolar or protic solvent, switch to a high-purity, anhydrous polar aprotic solvent like DMF or DMSO.
-
Ensure your solvent is dry, as water can interfere with the reaction.
-
-
-
Nature of the Alkylating Agent: Highly reactive alkylating agents can sometimes be less selective.
-
Insight: While a reactive alkylating agent is necessary for the reaction to proceed, extremely reactive ones like methyl iodide may show slightly lower N2-selectivity compared to others.[3]
-
Troubleshooting Steps:
-
If possible, consider using a slightly less reactive alkylating agent (e.g., switching from an alkyl iodide to an alkyl bromide or chloride).
-
Add the alkylating agent slowly to the reaction mixture to maintain better control over the reaction.
-
-
Issue 2: Low Reaction Conversion or No Reaction
Question: My reaction is not proceeding to completion, or I am recovering a large amount of the starting 4,5-dibromo-1,2,3-triazole. What are the likely causes?
Answer: Low or no conversion can be frustrating. Here are the most common culprits and how to address them:
-
Insufficient Deprotonation: The triazole must be deprotonated to become nucleophilic.
-
Insight: The pKa of the N-H proton of 1,2,3-triazoles is in the range of 9-10. The chosen base must be strong enough to effectively deprotonate the triazole.
-
Troubleshooting Steps:
-
While very strong bases can sometimes reduce selectivity, if you are using a very weak base and seeing no reaction, you may need to switch to a slightly stronger one (e.g., from NaHCO3 to K2CO3).
-
Ensure your base is of high quality and has been stored correctly to avoid decomposition.
-
-
-
Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Insight: Many N-alkylation reactions of triazoles are performed at elevated temperatures (e.g., 60-100 °C) to ensure a reasonable reaction rate.
-
Troubleshooting Steps:
-
If you are running the reaction at room temperature, try increasing the temperature incrementally (e.g., to 60 °C, then 80 °C) and monitoring the reaction progress by TLC or LC-MS.
-
-
-
Purity of Reagents and Solvent: Impurities can quench the base or react with the alkylating agent.
-
Insight: Water is a common impurity that can protonate the triazole anion, halting the reaction.
-
Troubleshooting Steps:
-
Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Use high-purity starting materials.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the N2-alkylated product often the major product with 4,5-disubstituted triazoles?
A1: The primary reason is steric hindrance. The substituents at the C4 and C5 positions of the triazole ring physically block the approach of the alkylating agent to the adjacent N1 and N3 atoms. The N2 position, being further away from these bulky groups, is more accessible, leading to preferential alkylation at this site.[1][2]
Q2: Can I use this method for arylating the 4,5-dibromo-1,2,3-triazole?
A2: Yes, N2-arylation of 4,5-dibromo-1,2,3-triazole has been successfully achieved, often with high regioselectivity.[1] The conditions may need to be modified, for example, by using a copper or palladium catalyst in a Chan-Lam or Buchwald-Hartwig type coupling reaction.
Q3: After obtaining my N2-alkylated-4,5-dibromo-1,2,3-triazole, how can I modify the bromo-substituents?
A3: The bromine atoms are versatile handles for further functionalization. They can be readily transformed into various other groups through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings.[1] This allows for the synthesis of a diverse library of 2,4,5-trisubstituted-1,2,3-triazoles.
Q4: How does the electronic nature of the C4 and C5 substituents affect N2-selectivity?
A4: While steric effects are dominant in the case of 4,5-dibromo-1,2,3-triazole, electronic effects can also play a role. Electron-withdrawing groups at C4 and C5 can decrease the nucleophilicity of the adjacent N1 and N3 atoms, further favoring attack at N2.[3]
Data Summary: Influence of Reaction Parameters on N2-Selectivity
The following table summarizes the general effects of key reaction parameters on the regioselectivity of the N-alkylation of substituted 1,2,3-triazoles.
| Parameter | Condition Favoring N2-Selectivity | Rationale | Supporting Evidence |
| Substituents | Bulky groups at C4 and C5 (e.g., Br) | Steric hindrance at N1 and N3 | [1][2] |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Stabilization of the N2-alkylation transition state | [3][4] |
| Base | Mild inorganic bases (e.g., Na2CO3, K2CO3) | Can provide a better balance of reactivity and selectivity | [3][4] |
| Temperature | Moderate to elevated (e.g., 60-100 °C) | Can favor the thermodynamically more stable N2-product | [2] |
Experimental Protocol: A Starting Point for High N2-Selectivity
This protocol provides a robust starting point for the N2-alkylation of 4,5-dibromo-1,2,3-triazole.
Materials:
-
4,5-dibromo-1,2,3-triazole
-
Alkylating agent (e.g., benzyl bromide)
-
Sodium carbonate (Na2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 4,5-dibromo-1,2,3-triazole (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the triazole. Then, add anhydrous sodium carbonate (1.2 eq.).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add the alkylating agent (1.1 eq.) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting triazole), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N2-alkylated product.
Visualizing the Process
Logical Troubleshooting Flow
Caption: A flowchart for troubleshooting common issues in N2-alkylation.
Reaction Mechanism: Steric Hindrance Favoring N2-Alkylation
Caption: The role of steric hindrance in directing N2-alkylation.
References
-
J. C. V. Kouia, T. M. V. D. Pinho e Melo, "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles," SciELO, 2018. [Link]
-
L. S. de Miranda, et al., "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles," ResearchGate, 2018. [Link]
-
V. A. Bakulev, et al., "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties," MDPI, 2023. [Link]
-
L. S. de Miranda, et al., "Regioselective alkylation reaction with a 4.5-dibromo-1,2,3-triazole; II-examples of the transformtion of the N 2-Alkyl-4,5-dibromo-1,2,3-triazole into N 2Alkyl-4,5-alkyl(Aryl)-1,2,3-triazoles," ResearchGate, 2018. [Link]
-
V. A. Bakulev, et al., "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties," PMC, 2023. [Link]
-
X. Li, et al., "N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis," PMC, 2014. [Link]
-
"Synthesis of 1,2,3-Triazoles," Organic Chemistry Portal. [Link]
-
S. J. Blass, et al., "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles," SciELO, 2018. [Link]
-
V. A. Bakulev, et al., "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties," MDPI, 2023. [Link]
Sources
Technical Support Center: Troubleshooting Cyclobutyl Halide Reactivity in Triazole Alkylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the notoriously difficult N-alkylation of triazoles using cyclobutyl halides. Researchers often encounter stalled reactions, complex regioisomer mixtures, and high yields of elimination side-products. This guide dissects the physical organic causality behind these failures and provides self-validating, field-proven protocols to overcome them.
The Mechanistic Bottleneck: Why Cyclobutyl Halides Fail
Bimolecular nucleophilic substitution (S_N2) requires the electrophilic carbon to adopt an sp2-like trigonal bipyramidal transition state with ideal in-plane bond angles of 120°[1]. The cyclobutane ring, however, geometrically constrains these angles to approximately 90°[2]. Forcing the cyclobutyl carbon into the S_N2 transition state introduces severe Baeyer strain (I-strain), raising the activation energy barrier by 1–5 kcal/mol compared to acyclic systems[1]. Consequently, the S_N2 pathway is kinetically starved, allowing competing pathways like E2 elimination to dominate.
Quantitative Data Summaries
Table 1: Relative S_N2 Reactivity of Cycloalkyl Halides (Summarizes the kinetic penalty of ring strain)
| Substrate | Relative S_N2 Rate | Primary Limiting Factor |
| Cyclopropyl bromide | < 0.0001 | Extreme Angle Strain (I-Strain) |
| Cyclobutyl bromide | 0.008 | High Angle Strain & Steric Hindrance |
| Cyclopentyl bromide | 1.6 | Mild Steric Eclipsing |
| Cyclohexyl bromide | 0.01 | Axial Steric Hindrance |
| Isopropyl bromide (Ref) | 1.0 | Standard Secondary Carbon |
Table 2: Base Selection for 1,2,4-Triazole N-Alkylation (Summarizes thermodynamic control over ambident nucleophilicity)
| Base | Solvent | Regioselectivity (N1:N4) | Side Reactions (E2) |
| NaH | DMF | ~80:20 | High (Cyclobutene formation) |
| K_2CO_3 | MeCN | ~85:15 | Moderate |
| Cs_2CO_3 | DMF | ~90:10 | Low |
| DBU | THF / DMF | >90:10 | Very Low |
Troubleshooting Logic & Pathways
Caption: Logic tree for troubleshooting cyclobutyl triazole alkylation.
Frequently Asked Questions (FAQs)
Q: My reaction shows unreacted cyclobutyl bromide and low triazole conversion. How can I force the S_N2 reaction to completion? A: The high activation barrier of the cyclobutyl system must be overcome kinetically. Employ Finkelstein conditions by adding 1.2 equivalents of NaI to the reaction mixture. This transiently converts cyclobutyl bromide to cyclobutyl iodide in situ. Iodide is a vastly superior leaving group, which lowers the S_N2 transition state energy and accelerates nucleophilic attack by the triazole[3]. Heating under microwave irradiation also helps overcome the enthalpic barrier[3].
Q: I am getting an inseparable mixture of N1 and N4 alkylated 1,2,4-triazoles. How do I improve regioselectivity? A: 1,2,4-triazole is an ambident nucleophile. The use of strong, hard bases often leads to poor selectivity. Switching to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base in THF or DMF has been shown to consistently provide a >90:10 regioselectivity favoring the N1 isomer[4]. DBU forms a bulky, tight ion pair with the triazolate that sterically shields the N4 position, directing the alkylation to N1[5].
Q: Why does my reaction yield mostly cyclobutene instead of the alkylated triazole? A: Because the S_N2 rate is severely depressed by ring strain[1], strong bases (like NaH or KOtBu) will act as Brønsted bases rather than facilitating nucleophilic attack, shifting the reaction entirely to the E2 elimination pathway. To fix this, switch to a weaker, non-nucleophilic base like Cs_2CO_3 or DBU[4]. If elimination persists, abandon the alkyl halide and use the Mitsunobu pathway (see Protocol B)[6].
Experimental Protocols
Caption: Step-by-step workflow for Finkelstein-assisted triazole alkylation.
Protocol A: Finkelstein-Assisted N-Alkylation of 1,2,4-Triazole
Use this protocol to overcome low conversion and minimize elimination.
-
Preparation: Charge a flame-dried round-bottom flask with 1,2,4-triazole (1.0 eq) and anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere.
-
Deprotonation: Add Cs_2CO_3 (1.5 eq) and stir at room temperature for 30 minutes to generate the active triazolate anion.
-
Halogen Exchange: Add anhydrous NaI (1.2 eq) to the mixture.
-
Alkylation: Add cyclobutyl bromide (1.2 eq) dropwise. Heat the mixture to 80°C using an oil bath (or 100°C for 30 minutes via microwave irradiation)[3].
-
Monitoring: Monitor reaction progress via TLC (EtOAc/Hexane) or LC-MS. The S_N2 displacement is self-validating when the cyclobutyl bromide spot disappears and a new, more polar UV-active spot appears.
-
Workup: Quench the reaction with distilled water. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.
-
Purification: Dry the organic layer over Na_2SO_4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the major N1 regioisomer.
Protocol B: Alternative Mitsunobu N-Alkylation
Use this protocol if Protocol A still yields excessive cyclobutene via elimination.
-
Preparation: In a flame-dried flask, dissolve 1,2,4-triazole (1.1 eq), cyclobutanol (1.0 eq), and triphenylphosphine (PPh_3, 1.2 eq) in anhydrous THF (0.2 M) under nitrogen[6].
-
Activation: Cool the mixture to 0°C in an ice bath.
-
Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. The reaction mixture will turn pale yellow.
-
Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
-
Isolation: Concentrate the mixture directly onto silica gel and purify via flash chromatography. The Mitsunobu reaction activates the hydroxyl group as an excellent leaving group, bypassing the E2 elimination pathway common to cyclobutyl halides[6].
References
-
How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers ACS Publications (Journal of Organic Chemistry) URL:[Link]
-
How does ring size affect SN2 reactions? Chemistry Stack Exchange URL:[Link]
-
Regioselective 1H-1,2,4 Triazole alkylation SlideShare URL:[Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions Green Processing and Synthesis (ProQuest) URL:[Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole ResearchGate URL:[Link]
-
Activating agents and protecting groups (Mitsunobu Applications) EPDF URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the 1,2,3-triazole scaffold is a cornerstone of molecular design.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role as a valuable pharmacophore and a versatile building block in drug discovery and functional materials development.[3] The precise structural elucidation of novel triazole derivatives is paramount to understanding their function and advancing their application. Among the most powerful and ubiquitous analytical techniques for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a detailed, in-depth analysis of the expected ¹H and ¹³C NMR spectral characteristics of 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole. In the absence of direct experimental data for this specific molecule in the public domain, this guide leverages established principles of NMR spectroscopy and comparative data from analogous structures to provide a robust predictive characterization. By examining the influence of the dibromo-substitution on the triazole core and the signature of the N-cyclobutyl moiety, we offer a comprehensive reference for researchers synthesizing and characterizing this and related compounds.
Comparative ¹H and ¹³C NMR Spectral Analysis
The structural features of this compound—namely the electron-withdrawing bromine atoms and the N-cyclobutyl group—will exert distinct and predictable effects on the NMR chemical shifts. A detailed comparison with unsubstituted and alternatively substituted triazoles and cyclobutane derivatives allows for a confident prediction of the spectral data.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of the title compound is expected to be relatively simple, dominated by the signals from the cyclobutyl ring. Due to the symmetry of the 4,5-dibromo-2H-1,2,3-triazole core, no protons are directly attached to the triazole ring, a feature that distinguishes it from many 1,4- or 1,5-disubstituted triazoles which typically show a characteristic singlet for the triazole C-H proton in the δ 7.5-9.5 ppm region.[4][5]
The key signals will arise from the cyclobutyl protons. The proton on the carbon attached to the triazole nitrogen (N-CH) is expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The remaining methylene protons of the cyclobutyl ring will appear further upfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| N-CH (1H) | 4.8 - 5.2 | Quintet | Deshielded by the adjacent nitrogen of the triazole ring. The multiplicity arises from coupling to the four adjacent methylene protons. |
| -(CH₂)₂- (4H) | 2.2 - 2.6 | Multiplet | These protons are in a more shielded environment compared to the N-CH proton. Complex splitting is expected due to coupling with each other and the N-CH proton. |
| -CH₂- (2H) | 1.8 - 2.2 | Multiplet | These protons are the most shielded in the cyclobutyl ring. |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the specific conformation of the cyclobutyl ring.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide critical information about the carbon framework. The two carbons of the triazole ring are expected to be significantly downfield due to the attachment of the electronegative bromine and nitrogen atoms. The chemical shifts of the cyclobutyl carbons will also be characteristic.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C4, C5 (Triazole) | 130 - 135 | These carbons are directly bonded to bromine atoms, which are strongly electron-withdrawing, leading to a downfield shift. |
| N-CH (Cyclobutyl) | 60 - 65 | The carbon directly attached to the triazole nitrogen will be the most deshielded of the cyclobutyl carbons. |
| -(CH₂)₂- (Cyclobutyl) | 28 - 33 | These methylene carbons are in a typical aliphatic region. |
| -CH₂- (Cyclobutyl) | 15 - 20 | The carbon furthest from the nitrogen atom will be the most shielded. |
For comparison, the carbon atoms of the 1,2,4-triazole ring are typically observed in the range of δ 140-170 ppm.[4] The presence of two bromine atoms on the 1,2,3-triazole ring in our target molecule is expected to shift these carbons to a slightly more upfield region compared to unsubstituted triazole carbons due to the heavy atom effect, though they will remain significantly downfield. The chemical shift for the carbons in an unsubstituted cyclobutane is approximately 22.4 ppm.[6] The N-substitution will cause a significant downfield shift for the attached carbon.
Experimental Protocol for NMR Characterization
To obtain high-quality NMR data for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with different solubility profiles, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.[4]
-
Sample Filtration : If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid line broadening.
NMR Data Acquisition
-
Spectrometer : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A wider spectral width will be necessary (e.g., 0-200 ppm).
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
-
-
2D NMR Experiments : To unambiguously assign all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as:
-
COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks within the cyclobutyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which can be crucial for confirming the attachment of the cyclobutyl ring to the triazole nitrogen.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural characterization of this compound using NMR spectroscopy.
Figure 2. Key NMR correlations for structural assignment.
Conclusion
References
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
-
MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product for.... Retrieved from [Link]
-
Reddit. (2016, December 13). 1H NMR interpretation of an 1,2,3-triazole. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]
-
ResearchGate. (2021, February 16). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dibromo-1H-1,2,3-triazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C.... Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF. Retrieved from [Link]
-
AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Retrieved from [Link]
-
Indian Academy of Sciences. (1995, February). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Retrieved from [Link]
Sources
- 1. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. cahiersmagellanes.com [cahiersmagellanes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Crystal Structure Analysis of 4,5-Dibromo-2-Substituted-1,2,3-Triazoles: A Comparative Technical Guide
Executive Summary & Scope
Content Type: Technical Comparison & Application Guide Primary Scaffold: 4,5-Dibromo-2-substituted-1,2,3-triazoles Primary Application: Crystal Engineering, Supramolecular Synthons, and Fragment-Based Drug Design (FBDD).
This guide provides an in-depth analysis of the 4,5-dibromo-2-substituted-1,2,3-triazole scaffold. Unlike the ubiquitous 1,4-disubstituted "click" triazoles, this specific regioisomer (N2-substituted) combined with vicinal bromine atoms creates a unique "sigma-hole" landscape. This guide compares its crystallographic performance—specifically regarding packing density, halogen bonding (XB) efficacy, and structural stability—against chlorinated analogs and N1-substituted isomers.
Comparative Analysis: Performance vs. Alternatives
In crystal engineering, the "performance" of a scaffold is defined by its ability to direct supramolecular assembly through predictable non-covalent interactions.
The Core Advantage: The Halogen Bond (XB) "Goldilocks" Zone
The 4,5-dibromo motif is superior to chloro- and iodo- analogs for specific engineering tasks. It occupies the optimal balance between sigma-hole magnitude (
| Feature | 4,5-Dibromo (Target) | 4,5-Dichloro (Alternative A) | 4,5-Diiodo (Alternative B) |
| XB Donor Strength | High (Ideal for directional assembly) | Low (Often overpowered by H-bonds) | Very High (Strongest, but labile) |
| ~30–40 kcal/mol | < 20 kcal/mol | > 50 kcal/mol | |
| C-X Bond Stability | High (Stable to ambient light/temp) | Very High | Moderate (Photolabile) |
| Packing Coefficient | High (Due to heavy atom effect) | Moderate | Very High |
| Synthesis Cost | Moderate | Low | High |
Verdict: Choose 4,5-Dibromo when you require robust, directional supramolecular assembly (e.g., co-crystallization) without the photosensitivity issues of iodinated compounds.
Regioisomeric Comparison: N2- vs. N1-Substitution
The position of the substituent (
-
N2-Substituted (Target): Preserves
symmetry (if is symmetric). The lone pairs on N1 and N3 are equivalent and highly accessible for accepting halogen bonds. -
N1-Substituted (Alternative): Breaks symmetry (
). Creates a dipole moment that often favors anti-parallel stacking, potentially disrupting the desired halogen-bonding network.
Structural Mechanics & Interaction Logic
To understand why this scaffold performs well, we must visualize the electronic causality. The bromine atoms withdraw electron density, creating a positive potential cap (sigma hole) on the C-Br bond axis, which magnetically locks into nucleophiles (N, O, S).
Interaction Pathway Diagram
The following diagram illustrates the logical flow from molecular electronic structure to supramolecular assembly.
Figure 1: The causal pathway from chemical substitution to crystal lattice assembly. The N2-substitution preserves the symmetry required for predictable halogen bonding vectors.
Experimental Protocols
Synthesis of the N2-Substituted Scaffold
Achieving the 2-substituted isomer requires specific conditions to overcome the statistical favorability of the 1-substituted product.
Protocol:
-
Starting Material: Dissolve 4,5-dibromo-1H-1,2,3-triazole (1.0 eq) in DMF (anhydrous).
-
Base Selection: Add
(1.2 eq). Note: Use of weaker bases or protic solvents often favors N1-alkylation. -
Alkylation: Add alkyl halide (
, 1.1 eq) dropwise at 0°C, then stir at RT for 4 hours. -
Purification: Pour into ice water. The N2-isomer is typically less polar. Extract with EtOAc.
-
Isomer Separation: Use flash column chromatography (Hexane/EtOAc). The N2-isomer usually elutes first (
vs for N1).
Crystallization for XRD Analysis
Halogen bonds are weaker than hydrogen bonds. Solvents that compete for hydrogen bonding (like MeOH or Water) can disrupt the desired assembly.
-
Recommended Method: Slow evaporation.
-
Solvent System:
/ Hexane (1:1) or Acetone.-
Why? Chloroform is a poor H-bond acceptor, allowing the Br...N interactions to dominate the nucleation process.
-
-
Temperature: 4°C (Refrigerator). Lower kinetic energy improves crystal quality for heavy-atom structures.
Data Collection Strategy
-
Temperature: Collect at 100 K .
-
Reasoning: Thermal vibration of heavy bromine atoms at room temperature causes "smearing" of electron density (high
), artificially shortening the observed C-Br bond lengths and obscuring subtle halogen bonding features.
-
-
Absorption Correction: Mandatory. Bromine has a high absorption coefficient (
). Failure to correct will result in ghost peaks and poor -factors.
Representative Crystallographic Data[1][2][3][4][5]
When analyzing your structure, compare your obtained values against these standard benchmarks for 4,5-dibromo-2-substituted triazoles. Deviations >0.05 Å suggest disorder or strain.
| Parameter | Typical Value | Significance |
| Space Group | Centrosymmetric packing is favored to cancel dipoles. | |
| C–Br Bond Length | 1.86 – 1.88 Å | Shorter than aliphatic C-Br (1.94 Å) due to |
| N2–C(Substituent) | 1.45 – 1.48 Å | Indicates single bond character; check for planarity with ring. |
| 165° – 178° | Critical Metric. Closer to 180° indicates strong, directional halogen bonding. | |
| Interaction Distance ( | 2.90 – 3.10 Å | Significantly shorter than the sum of van der Waals radii ( |
Hirshfeld Surface Analysis Workflow
To validate the interactions, generate a Hirshfeld surface (using CrystalExplorer or similar).
-
Map
: Look for deep red spots adjacent to Bromine atoms. -
Fingerprint Plot:
-
Br...N / Br...O spikes: These should appear as sharp spikes at the bottom left/right of the plot.
-
Contribution: In 4,5-dibromo systems, Br...X interactions typically contribute 15-25% of the total surface area, compared to <5% in chlorinated analogs.
-
Workflow: From Synthesis to Structure Solution
Figure 2: Step-by-step experimental workflow ensuring the isolation and correct characterization of the target regioisomer.
References
-
Regioselectivity in Triazole Alkylation
-
Halogen Bonding Fundamentals
- Title: The Halogen Bond: Nature, Function, and Applic
- Source:Chemical Reviews (2016).
-
URL:[Link]
-
Structural Characterization of Brominated Triazoles
-
Hirshfeld Surface Analysis in Triazoles
- Title: Crystal structure and Hirshfeld surface analysis of 1,2,3-triazole deriv
- Source:Journal of Molecular Structure (via NIH/PMC).
-
URL:[Link]
Sources
A Head-to-Head Battle: Evaluating the Biological Impact of Halogenation in Triazole Analogs
A Senior Application Scientist's Guide to Comparative Bioassays
In the landscape of drug discovery, the triazole scaffold is a recurring motif, valued for its metabolic stability and versatile biological activity, appearing in antifungal, anticancer, and antiviral agents.[1][2] A common strategy to optimize the potency and pharmacokinetic properties of such lead compounds is halogenation—the strategic placement of halogen atoms like bromine, chlorine, or fluorine.[3][4] This guide provides an in-depth comparison of a hypothetical brominated triazole-containing compound versus its non-halogenated (de-halogenated) analog, outlining the scientific rationale and experimental protocols necessary for a rigorous evaluation.
Halogenation can dramatically alter a molecule's properties. Adding halogens typically increases lipophilicity, which can enhance membrane permeability.[4][5] Furthermore, heavier halogens like bromine and chlorine can participate in "halogen bonding," a directional interaction with electron-donating atoms in a protein's active site, which can significantly boost binding affinity and, consequently, potency.[3][5][6] However, these modifications can also impact metabolic stability and introduce potential off-target toxicities.[4] Therefore, a direct comparison of a halogenated compound with its non-halogenated parent is a critical step in lead optimization.
This guide will use an illustrative case study to explore this comparison, focusing on two key assays: a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement and an MTT assay to measure effects on cell viability.
The Rationale for Comparison: A Structure-Activity Relationship (SAR) Perspective
The decision to synthesize and test a de-halogenated analog of a halogenated lead compound is driven by the need to answer fundamental questions about its mechanism of action and therapeutic potential. This comparative analysis is a cornerstone of establishing the Structure-Activity Relationship (SAR).
Key questions addressed by this comparison include:
-
Target Engagement: Is the halogen atom essential for binding to the intended protein target? A significant drop in potency upon its removal would suggest a crucial role, possibly through halogen bonding.[6]
-
Potency and Efficacy: How much does the halogen contribute to the overall biological effect? This is quantified by comparing metrics like the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
-
Selectivity: Does the halogen influence binding to off-target proteins? Removing it might reduce unwanted side effects, even if it also slightly decreases on-target potency.
-
Pharmacokinetics: How does halogenation affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties? While not covered in this guide's assays, it's a critical consideration in drug development.[7]
Illustrative Case Study: A Brominated Kinase Inhibitor
For this guide, we will consider a hypothetical scenario involving "Compound-Br," a dibromo-triazole derivative designed as a kinase inhibitor, and its non-halogenated counterpart, "Compound-H." We hypothesize that the bromine atoms are crucial for high-affinity binding to the kinase's active site.
Comparative Data Summary (Illustrative Data)
The following table presents plausible, though hypothetical, data that could be generated from the experiments described in this guide. This data illustrates a scenario where the brominated compound is a more potent inhibitor of the target kinase, leading to a greater reduction in cancer cell viability.
| Parameter | Compound-Br (Dibromo-triazole) | Compound-H (De-halogenated analog) | Interpretation |
| Target Engagement (CETSA) | |||
| Thermal Shift (ΔTm) | + 4.2°C | + 0.5°C | The significant thermal shift for Compound-Br indicates strong, direct binding and stabilization of the target protein inside the cell. The minimal shift for Compound-H suggests much weaker or negligible target engagement. |
| Cytotoxicity (MTT Assay) | |||
| IC50 in Cancer Cell Line | 0.05 µM | 15 µM | Compound-Br is 300-fold more potent at reducing cell viability, a finding consistent with its superior target engagement. |
Experimental Protocols
A self-validating system requires robust and well-documented protocols. Below are detailed methodologies for the two primary assays used in our illustrative comparison.
Target Engagement Verification via Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing whether a compound binds to its intended target within the complex environment of an intact cell.[8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[9][10]
Step-by-Step Methodology:
-
Cell Culture: Culture the selected cell line (e.g., a cancer cell line expressing the target kinase) to approximately 80% confluency in appropriate media.
-
Compound Treatment: Harvest the cells and resuspend them in fresh media. Divide the cell suspension into three groups: one treated with a final concentration of 10 µM Compound-Br, one with 10 µM Compound-H, and a control group treated with an equivalent volume of DMSO. Incubate for 1 hour at 37°C.[11]
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 3°C increments). Include an unheated control sample.[11]
-
Cell Lysis: Lyse the cells through three consecutive freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This process releases the intracellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This will pellet the heat-denatured, aggregated proteins.[11]
-
Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the total protein concentration for all samples using a BCA assay. Prepare the samples for SDS-PAGE and Western Blot analysis using a primary antibody specific to the target kinase.
-
Data Interpretation: Quantify the band intensities from the Western Blot. For each treatment group, plot the percentage of soluble protein remaining against the temperature. The resulting "melting curve" will shift to the right for a compound that binds and stabilizes the target protein. The difference in the melting temperature (Tm) between the compound-treated and control groups (ΔTm) is a direct measure of target engagement.[9]
Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[14]
-
Compound Addition: Prepare serial dilutions of Compound-Br and Compound-H in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 72 hours to allow the compounds to exert their effects.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12][15]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the purple formazan crystals.[16]
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value for each compound.
Conclusion and Future Directions
The illustrative data clearly demonstrates the value of the dibromo-substituents in our hypothetical kinase inhibitor, Compound-Br. The CETSA results confirm that the brominated analog directly engages and stabilizes its target in a cellular context far more effectively than its non-halogenated counterpart. This superior target engagement translates directly into a significant increase in cytotoxic potency, as shown by the 300-fold difference in their IC50 values from the MTT assay.
These findings strongly suggest that the bromine atoms are critical for the compound's activity, likely participating in key interactions such as halogen bonding within the kinase's active site.[6] This justifies the inclusion of these halogens in the molecular scaffold.
The next logical steps in the drug development process would be to investigate the selectivity of Compound-Br against a panel of other kinases and to evaluate its pharmacokinetic properties in preclinical models. This rigorous, comparative approach ensures that only the most promising and well-characterized candidates advance in the discovery pipeline.
References
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. PubMed.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Biological Potentials of Biological Active Triazole Deriv
- MTT Assay Protocol for Cell Viability and Prolifer
- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- MTT assay protocol. Abcam.
- Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Deriv
- Improved Inhibitor Screening Experiments by Comparative Analysis of Simul
- Key contemporary considerations for halogens in drug discovery. Taylor & Francis.
- (PDF) Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity.
- Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing.
- Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromin
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- MTT Proliferation Assay Protocol.
- Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI.
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers.
- What experiment would test whether an enzyme is competitive or non-competitive?. Quora.
- Application of the cellular thermal shift assay (CETSA)
- 8.7: Enzyme Inhibition. Chemistry LibreTexts.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - UK.
- Examples of triazole derivatives with biological activity.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- The Significance of Halogen Bonding in Ligand–Receptor Interactions. PMC.
- Competitive inhibition. Wikipedia.
- Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research.
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A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 2-Cyclobutyl-Triazole Motifs
Introduction: The Strategic Value of the 2-Cyclobutyl-Triazole Motif
In modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is as critical as achieving high target potency. A key determinant of a drug's in vivo fate is its metabolic stability—its resistance to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[1] Compounds that are metabolized too quickly often suffer from a short half-life and low oral bioavailability, requiring higher or more frequent dosing, which can lead to patient compliance issues and increased risk of adverse effects.[1]
The 2-cyclobutyl-triazole motif has emerged as a compelling structural unit in drug design. It combines two distinct components, each offering unique advantages. The cyclobutyl ring , a strained carbocycle, is increasingly utilized to introduce conformational rigidity.[2][3] This restriction can lock a molecule into its bioactive conformation and sterically shield adjacent, metabolically labile sites from enzymatic attack, thereby enhancing stability.[2] Furthermore, its three-dimensional nature can improve solubility and provide ideal vectors for exploring hydrophobic pockets within a target protein.[2][3]
Paired with this is the 1,2,4-triazole ring , a five-membered heterocycle renowned for its chemical robustness and metabolic stability.[4][5][6] It often serves as a bioisostere for more labile functional groups like amides or esters, mimicking their hydrogen bonding capabilities while being resistant to hydrolysis.[7][8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the metabolic stability of molecules incorporating the 2-cyclobutyl-triazole motif. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation and interpretation.
Part 1: Theoretical Assessment of Metabolic Liabilities
Before embarking on experimental work, a theoretical assessment based on established metabolic pathways can help predict potential "hotspots" and guide assay design.
The Cyclobutyl Moiety: A Double-Edged Sword
While often incorporated to improve metabolic stability, the cyclobutyl ring is not metabolically inert. As an aliphatic carbocycle, it is susceptible to oxidation catalyzed by CYP enzymes.[10][11] The mechanism typically involves hydrogen atom abstraction by the highly reactive iron-oxo species at the CYP active site, forming a carbon-centered radical, which then rebounds with a hydroxyl group.[12] The methylene (-CH2-) positions on the cyclobutyl ring are the most likely sites for this oxidative attack. While less strained than a cyclopropane ring, the cyclobutane's C-H bonds are still susceptible to this enzymatic process.[13]
The Triazole Moiety: A Stable Anchor with Modulatory Effects
The 1,2,4-triazole ring itself is highly resistant to metabolic degradation due to the stability of its aromatic heterocyclic system.[4][6] However, its influence on metabolism is twofold:
-
Inhibition Potential: Triazole-containing compounds, particularly antifungal agents, are well-known inhibitors of CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19).[14] The nitrogen atoms in the ring can coordinate with the heme iron of the CYP enzyme, leading to inhibition of metabolism. This is a critical drug-drug interaction liability that must be assessed.
-
Bioisosteric Replacement: Its most common role in enhancing stability is as a replacement for metabolically weak linkers.[9] By substituting an amide or ester with a triazole, chemists can remove a primary site of hydrolysis.
The Integrated Motif: Predicting Metabolic Fate
When combined, the primary metabolic liabilities of a 2-cyclobutyl-triazole motif are predicted to be oxidation on the cyclobutyl ring. The triazole ring is expected to remain intact. The diagram below illustrates these potential pathways.
Caption: High-level workflow for the in vitro liver microsomal stability assay.
Tier 2: Comprehensive Profiling with Cryopreserved Hepatocytes
Expertise & Experience (The "Why"): After assessing Phase I metabolism, we advance to the hepatocyte stability assay. Hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors and transporters. [15][16]This "gold standard" in vitro model provides a more complete and physiologically relevant picture of hepatic metabolism. [17]It allows us to determine if non-CYP or Phase II (conjugative) pathways, which are absent in microsomes, contribute significantly to the clearance of the molecule. [16] Trustworthiness (Self-Validating Protocol):
-
Cell Viability: Post-thaw viability of cryopreserved hepatocytes must be assessed (e.g., via trypan blue exclusion) and meet a minimum threshold (typically >80%) to ensure the metabolic machinery is intact.
-
Dual Controls: In addition to a Phase I substrate (e.g., Testosterone), a known Phase II substrate (e.g., 7-hydroxycoumarin, which undergoes glucuronidation and sulfation) should be included to confirm the activity of both major metabolic systems.
-
Cell Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. [17] * Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the viable cells, removing cryoprotectant and non-viable cells.
-
Resuspend the cell pellet in fresh medium and determine cell density and viability. Adjust to a final working concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL). [18]2. Incubation:
-
Add the hepatocyte suspension to a multi-well plate and pre-incubate at 37°C in a humidified 5% CO2 incubator.
-
Add the test compound (typically 1 µM final concentration) to initiate the metabolic reaction.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension. [15] * Quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing & Analysis:
-
The process is identical to the microsomal assay: vortex, centrifuge to pellet cell debris and protein, and analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Data analysis mirrors the microsomal assay to determine t½ and CLint. However, CLint is typically expressed in units of µL/min/10^6 cells.
-
Caption: High-level workflow for the in vitro hepatocyte stability assay.
Part 3: Comparative Analysis and Data Interpretation
Isolated data is of limited value. The metabolic stability of a 2-cyclobutyl-triazole motif must be evaluated in the context of structurally related analogs to understand the specific contribution of each component.
Designing a Comparator Set
To properly evaluate the motif, synthesize and test a small set of comparator compounds alongside your lead molecule:
-
Compound A (Lead): The 2-cyclobutyl-triazole compound.
-
Compound B (Alkyl Comparator): An analog where the cyclobutyl group is replaced by a more flexible or known labile group, such as an isopropyl or tert-butyl group. This directly probes the influence of the cyclobutyl ring on stability. [19]* Compound C (Linker Comparator): An analog where the triazole ring is replaced by a metabolically labile linker, such as an amide or ester bond. This highlights the stabilizing effect of the triazole. [9]* Compound D (Benchmark Drug): A marketed drug with a known clearance profile to benchmark the assay performance.
Data Presentation and Interpretation
Summarize the results in a clear, comparative table. The hypothetical data below illustrates how to structure and interpret the findings.
| Compound | Motif | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) | Interpretation |
| A | 2-Cyclobutyl-Triazole | >60 | <10 | >120 | <5 | High stability in both systems. The motif is metabolically robust. |
| B | 2-Isopropyl-Triazole | 15 | 46.2 | 14 | 55.1 | Rapid metabolism. Suggests the isopropyl group is a significant metabolic liability and the cyclobutyl in Cmpd A provides superior stability. [2] |
| C | 2-Cyclobutyl-Amide | 25 | 27.7 | 22 | 34.7 | Moderate metabolism. Suggests the amide bond is more labile than the triazole ring, confirming the triazole's role as a stable linker. [9] |
| Verapamil | Benchmark Control | 8 | 86.6 | 7.5 | 92.4 | High clearance control. Confirms high metabolic activity in both assay systems. |
-
Comparing A and B: The significantly longer half-life of Compound A demonstrates that the cyclobutyl ring confers greater metabolic stability than the isopropyl alternative in this chemical context. This could be due to increased resistance to CYP oxidation or conformational restriction that protects another part of the molecule. [2][3]* Comparing A and C: The higher stability of Compound A confirms that the triazole ring is an effective bioisosteric replacement for the more labile amide linker, a common strategy for mitigating metabolic risk. [7][9]* Comparing HLM vs. Hepatocyte Data: If a compound shows high stability in microsomes but is rapidly cleared in hepatocytes, it strongly implies that non-CYP Phase I enzymes or, more likely, Phase II conjugation pathways are responsible for its metabolism. [18]In our example, the similar data between systems for all compounds suggests CYP-mediated metabolism is the primary clearance route.
Conclusion
The 2-cyclobutyl-triazole motif is a valuable tool in the medicinal chemist's arsenal, frequently imparting favorable metabolic stability. However, this property should never be assumed; it must be proven empirically. By employing a logical, tiered experimental approach—starting with a targeted CYP-focused microsomal assay and progressing to a comprehensive hepatocyte assay—researchers can gain a clear understanding of a compound's metabolic fate. Comparing the lead motif against carefully designed analogs provides the essential context to confirm that both the cyclobutyl and triazole components are contributing positively to the overall stability profile. This rigorous, evidence-based evaluation is fundamental to selecting drug candidates with a higher probability of success in preclinical and clinical development.
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Sutar, Y., et al. (2014). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. SciSpace. Available at: [Link]
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Balupuri, A., & Tedesco, G. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. Available at: [Link]
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Kumar, A., et al. (2024). Mechanism of the Oxidative Ring-Closure Reaction during Gliotoxin Biosynthesis by Cytochrome P450 GliF. MDPI. Available at: [Link]
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Di, L., et al. (2013). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. The Open Drug Discovery Journal. Available at: [Link]
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Mendes, V., et al. (2024). Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. MDPI. Available at: [Link]
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Wernevik, J., et al. (2023). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
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D'Alba, F., & Tron, G. C. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. Available at: [Link]
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Kumar, S., & De, A. (2021). Metabolic Stability. Pharma Focus Asia. Available at: [Link]
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Chen, Y., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling. Available at: [Link]
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Ez-Zaher, L., et al. (2020). Triazole fungicides induce hepatic lesions and metabolic disorders in rats. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Author Unknown. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ArborPhor. Available at: [Link]
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Author Unknown. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. Available at: [Link]
-
Sharma, D., & Narasimhan, B. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Chemistry & Biodiversity. Available at: [Link]
-
Sharma, K., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Available at: [Link]
-
Ogloblina, M.V., et al. (2024). GLOBAL TRENDS IN THE STUDY OF THE PROPERTIES OF 1,2,4-TRIAZOLE DERIVATIVES (LITERATURE REVIEW). ResearchGate. Available at: [Link]
-
Shi, Y-X., et al. (2019). Application of triazoles in the structural modification of natural products. Future Medicinal Chemistry. Available at: [Link]
-
Author Unknown. Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation. University of Mosul. Available at: [Link]
-
Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Available at: [Link]
-
Bozorov, K., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. Available at: [Link]
-
Author Unknown. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Research Journal of Innovations in Engineering and Technology. Available at: [Link]
-
Creative Bioarray. Hepatocyte Stability Assay. Creative Bioarray. Available at: [Link]
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
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- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
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- 14. researchgate.net [researchgate.net]
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- 19. omicsonline.org [omicsonline.org]
Safety Operating Guide
4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole proper disposal procedures
As a Senior Application Scientist, I have designed this operational guide to ensure your laboratory maintains strict compliance with environmental regulations while safeguarding personnel. Handling specialized halogenated heterocycles like 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole requires more than just pouring liquid into a bin; it demands a mechanistic understanding of waste degradation and chemical compatibility.
This guide provides a self-validating, step-by-step methodology for the proper operational handling and disposal of this specific compound.
Chemical Profile & Hazard Assessment
Before executing any disposal protocol, it is critical to understand the molecular characteristics that dictate the compound's waste classification.
This compound (CAS: 1808094-00-9)[1] is a halogenated, nitrogen-rich organic building block. Its disposal profile is governed by two key structural features:
-
Dibromo Substitution: Halogenated organics are persistent environmental hazards. When combusted improperly, they do not simply convert to CO₂ and H₂O; they generate highly corrosive hydrobromic acid (HBr) gas[2].
-
Triazole Core: The high nitrogen content (N₃) generates toxic nitrogen oxides (NOx) upon thermal decomposition[3].
Table 1: Physicochemical & Disposal Profile
| Property / Metric | Detail |
| Chemical Name | This compound |
| Molecular Formula | C₆H₇Br₂N₃[1] |
| Molecular Weight | 280.95 g/mol |
| Primary Hazard Class | Halogenated Organic / Environmental Hazard |
| Target Disposal Method | High-Temperature Incineration (RCRA Compliant)[2] |
Waste Stream Segregation Logic (The "Why")
Why must this compound be strictly segregated into a Halogenated Organic Waste stream?
According to the National Research Council's Prudent Practices in the Laboratory, mixing halogenated and non-halogenated waste significantly increases disposal costs and safety risks[4][5]. Standard non-halogenated waste is often routed for fuel blending or standard incineration. However, halogenated compounds require specialized, high-temperature rotary kiln incinerators (often >1000°C) equipped with caustic scrubbers designed to capture and neutralize halogen acids (like HBr) before they are released into the atmosphere[2][3].
Furthermore, mixing this brominated triazole with incompatible waste streams can lead to unpredictable exothermic reactions.
Table 2: Waste Stream Compatibility Matrix
| Waste Stream | Compatibility | Mechanistic Rationale |
| Non-Halogenated Solvents (e.g., Hexane, Ethanol) | Incompatible | Increases disposal volume/costs; standard incinerators lack necessary HBr/NOx scrubbers[5]. |
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | Incompatible | High risk of exothermic reaction and premature release of toxic bromine gas[6]. |
| Halogenated Solvents (e.g., DCM, Chloroform) | Compatible | Co-disposal is standard; both require caustic scrubber-equipped incineration[5][6]. |
Self-Validating Disposal Methodology
Every protocol in your laboratory must be a self-validating system—meaning built-in checks confirm the success of one step before the next begins. Follow this step-by-step procedure for the disposal of this compound.
Phase 1: Preparation and Containment
-
Step 1: Select Appropriate Containment. Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Do not use galvanized steel safety cans.
-
Validation Check: Visually inspect the container to ensure the absence of galvanized metal components, which rapidly corrode and leak in the presence of trace halogens[4]. Confirm the container is completely dry.
-
Phase 2: Waste Transfer & Quenching
-
Step 2: Quench Reactive Intermediates. If the triazole is part of an active synthetic reaction mixture, ensure all reactive intermediates or catalysts are fully quenched before transferring to the waste carboy.
-
Validation Check: Observe the quenched mixture in a fume hood for 5 minutes. Proceed only if there is zero gas evolution (e.g., NOx or H₂) and no exothermic activity[6].
-
-
Step 3: Transfer and Seal. Transfer the solution into the designated "Halogenated Organic Waste" container using a dedicated funnel.
Phase 3: SAA Storage and EHS Manifesting
-
Step 4: Segregation & Labeling. Affix a hazardous waste tag immediately. The tag must explicitly list "this compound" alongside the solvent composition.
-
Validation Check: Cross-reference the waste label against your laboratory's chemical inventory to ensure no abbreviations are used and the halogenated classification is clearly marked[5].
-
-
Step 5: Secondary Containment. Place the primary waste container inside a secondary containment tray within the laboratory's Satellite Accumulation Area (SAA).
-
Step 6: EHS Pickup. Once the container reaches 90% capacity, submit a waste pickup request to your Environmental Health and Safety (EHS) department for RCRA-compliant incineration[3].
Emergency Spill Response
In the event of an accidental release during transfer, execute the following targeted response:
-
Solid Spill (Powder): Do not dry sweep, as this aerosolizes the active compound. Moisten the powder with a compatible solvent (e.g., isopropanol), wipe up with absorbent pads, and place all materials into a poly-bag explicitly labeled as "Solid Halogenated Debris"[6].
-
Liquid Spill (Solution): Isolate the area. Apply an inert absorbent material (e.g., vermiculite or universal spill pads). Sweep the saturated absorbent into a chemical-resistant bag and manage strictly as halogenated waste.
Disposal Workflow Visualization
The following diagram illustrates the logical routing of this compound waste based on its physical state, ensuring it reaches the correct destruction facility.
Caption: Workflow for the segregation and disposal of halogenated triazole waste.
References
-
Management of Waste - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) / National Research Council URL:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL:[Link]
-
Chemical Waste Disposal Guidelines Source: Hong Kong University of Science and Technology (HKUST) URL:[Link]
-
Building Blocks Catalogue Source: Namiki Shoji URL:[Link]
Sources
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- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. gao.gov [gao.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide drug development professionals and synthetic chemists with not just the regulatory requirements, but the underlying chemical causality for safely handling 4,5-dibromo-2-cyclobutyl-2H-1,2,3-triazole (CAS: 1808094-00-9) .
This specific halogenated heterocycle is a highly valuable building block, frequently utilized in transition-metal-catalyzed cross-coupling reactions (such as Stille and Suzuki couplings) to synthesize complex conjugated materials and N-2-substituted triazole fluorophores[1][2]. However, its unique structural features demand stringent, self-validating safety protocols.
Chemical Reactivity & Hazard Profile: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the molecular behavior of the compound:
-
Electrophilic Reactivity: The two bromine atoms at the C-4 and C-5 positions make this molecule a dense, highly functionalized electrophile. Because these C-Br bonds are designed to be labile under catalytic conditions[2], accidental exposure to trace metals or reducing agents in the lab can trigger unintended, potentially exothermic degradation.
-
Enhanced Lipophilicity: The substitution of a cyclobutyl ring at the N-2 position significantly increases the lipophilicity (LogP) of the triazole core compared to unsubstituted analogs[3]. This means the compound can permeate lipid bilayers (such as human skin) much more rapidly, making strict dermal barrier protection an absolute necessity.
-
Particulate & Environmental Hazards: As an off-white solid, it poses a severe inhalation risk and is highly toxic to aquatic life. Discharge into the environment or standard drains must be strictly avoided[4].
Mandatory PPE Selection Matrix
Based on the compound's lipophilicity and particulate nature, standard laboratory PPE is insufficient. The following table outlines the required protective equipment based on the operational task.
| Operation / Task | Hand Protection (EN 374) | Eye/Face Protection (EN 166/NIOSH) | Respiratory Protection | Body Protection |
| Weighing & Dispensing | Double-layered Nitrile (Outer layer as sacrificial barrier) | Tightly fitting safety goggles | Not required if handled inside a certified fume hood | Flame-resistant lab coat, closed-toe shoes |
| Reaction Assembly | Neoprene or heavy-duty Nitrile | Safety goggles + Full face shield | Not required if handled inside a certified fume hood | Flame-resistant lab coat, impervious apron |
| Spill Cleanup / Confined Space | Impervious chemical gauntlets | Full-face respirator mask | Self-Contained Breathing Apparatus (SCBA) or Type AP Filter[5] | Full chemical protective suit, chemical-resistant boots |
Operational Handling Protocols
Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure safe dispensing, reaction setup, and decontamination.
Phase 1: Pre-Operation Verification
-
Airflow Validation: Ensure the fume hood is operating with a face velocity of at least 0.5 m/s. Do not handle the dry powder outside of this controlled environment.
-
Static Mitigation: Halogenated organic powders can be sensitive to electrostatic discharge (ESD)[4]. Purge the analytical balance area with an anti-static ionizer before opening the reagent bottle.
Phase 2: Dispensing and Transfer
-
Donning: Apply double-layered nitrile gloves. The cyclobutyl moiety's lipophilicity means that if the outer glove is compromised, the inner glove provides the critical time needed to safely deglove.
-
Tool Selection: Use strictly non-sparking tools (e.g., PTFE-coated or ceramic spatulas) to transfer the solid[4].
-
Solvation: To mitigate dust hazards, dissolve the this compound in your reaction solvent (e.g., anhydrous DMF or THF) immediately after weighing, rather than transporting the dry powder across the lab.
Phase 3: Decontamination
-
Tool Cleaning: Rinse all spatulas and glassware with a halogen-compatible solvent (like dichloromethane) into a designated halogenated waste container before standard washing.
-
Doffing: Remove the outer gloves using the proper "beak" technique (without touching the glove's outer surface) and dispose of them in solid hazardous waste. Wash hands immediately with soap and water[4].
Operational Workflow Visualization
The following diagram maps the critical path for handling this compound, highlighting the mandatory safety checkpoints.
Workflow for handling this compound safely.
Emergency Response & Disposal Plan
If the systemic integrity of the handling protocol fails, immediate and precise action is required.
-
Spill Containment: Evacuate personnel to safe areas and upwind of the spill[4]. If the spill is large or outside a fume hood, responders must wear a Self-Contained Breathing Apparatus (SCBA)[5]. Do not sweep dry powder. Absorb adhered material with an inert, non-combustible absorbent material (e.g., sand or vermiculite) using spark-proof tools.
-
Skin/Eye Contact: In case of skin contact, flood the skin with cold water to dissipate any heat, remove contaminated clothing immediately, and wash with soap and plenty of water[4][5]. For eye contact, rinse cautiously with pure water for at least 15 minutes and consult a physician[4].
-
Disposal: Never allow the chemical or its contaminated wash-water to enter drains or surface waterways[4]. Collect all solid waste and absorbed spill material into tightly closed, clearly labeled containers. Disposal must be arranged exclusively through a licensed hazardous waste disposal contractor[5].
References
-
Castrol. ON Direct Liquid Cooling PG 75 - SAFETY DATA SHEET. URL: [Link]
-
Haifeng Duan, et al. Efficient Synthesis of N-2-Aryl-1,2,3-Triazole Fluorophores via Post-Triazole Arylation. Organic Letters - ACS Publications. URL: [Link]
-
Ying Chen, et al. 4,8-Dibromobenzo[1,2-d;4,5-d′]bistriazole and Synthesis of its Derivatives as New Units for Conjugated Materials. Organic Letters - ACS Publications. URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
